An In-depth Technical Guide to trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol: Chemical Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol: Chemical Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, a key heterocyclic building block. As a Senior Application Scientist, the following sections will delve into the molecule's structural characteristics, physicochemical properties, and a detailed, field-proven synthetic protocol, offering insights into the causality behind the experimental choices.
Introduction and Significance
trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a bifunctional molecule featuring a 4-aminopyrazole moiety linked to a trans-1,4-substituted cyclohexanol ring. This unique combination of a planar, aromatic, electron-rich pyrazole system and a rigid, three-dimensional cyclohexyl scaffold makes it a valuable intermediate in medicinal chemistry. The 4-aminopyrazole core is a well-established pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The trans-cyclohexanol portion provides a defined stereochemical and spatial orientation for substituents, which is crucial for optimizing drug-target interactions. The understanding and utilization of this molecule are pertinent to the development of novel therapeutics, particularly in oncology and inflammation.
Chemical Structure and Properties
The fundamental characteristics of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol | - |
| CAS Number | 1426921-58-5 | |
| Molecular Formula | C₉H₁₅N₃O | - |
| Molecular Weight | 181.24 g/mol |
The structure of this molecule, with its distinct functional groups, dictates its chemical behavior and potential applications.
Caption: Chemical structure of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol.
The trans stereochemistry of the cyclohexyl ring, where the pyrazole and hydroxyl groups are on opposite sides of the ring, results in a more linear and rigid conformation compared to its cis isomer. This has significant implications for its use in drug design, as it presents the pyrazole and hydroxyl functionalities in a well-defined spatial arrangement.
Proposed Synthesis and Experimental Protocols
Caption: Proposed synthetic pathway for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol.
Step 1: Synthesis of trans-4-(4-Nitro-1H-pyrazol-1-yl)cyclohexan-1-ol via Mitsunobu Reaction
The first step involves the N-alkylation of 4-nitropyrazole with a suitable cyclohexanol derivative. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds with inversion of stereochemistry at the alcohol carbon.[1] Therefore, starting with cis-1,4-cyclohexanediol will yield the desired trans product.
Protocol:
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To a stirred solution of 4-nitropyrazole (1.0 eq.) and cis-1,4-cyclohexanediol (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.5 eq.).
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Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture. The causality here is to maintain a low temperature to control the exothermic reaction and prevent side product formation.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol. The use of a gradient elution is critical for separating the product from triphenylphosphine oxide and other byproducts.
Step 2: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
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Dissolve trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol (1.0 eq.) in methanol or ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
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Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC). Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. The product may be further purified by recrystallization if necessary.
Physicochemical Characterization (Predicted)
While specific experimental data for the target molecule is not available, the expected physicochemical properties can be inferred from its structure and data from analogous compounds.
| Parameter | Predicted Value/Range | Justification |
| Melting Point | 150-170 °C | The presence of both hydrogen bond donors (NH₂ and OH) and a rigid ring system would lead to a relatively high melting point crystalline solid. |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar organic solvents. | The polar amino and hydroxyl groups will confer solubility in polar protic solvents, while the larger hydrocarbon scaffold will limit water solubility. |
| ¹H NMR | See detailed prediction below. | Based on known chemical shifts for 4-aminopyrazoles and substituted cyclohexanes. |
| ¹³C NMR | See detailed prediction below. | Based on known chemical shifts for 4-aminopyrazoles and substituted cyclohexanes. |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (N-H, O-H stretches), ~1600 cm⁻¹ (C=C, C=N stretches), ~1100 cm⁻¹ (C-O stretch) | Characteristic peaks for the amino, hydroxyl, and pyrazole functionalities. |
| Mass Spectrometry | [M+H]⁺ at m/z = 182.2 | Calculated for C₉H₁₆N₃O⁺. |
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:
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7.5-7.7 ppm (s, 1H): Pyrazole C5-H
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7.2-7.4 ppm (s, 1H): Pyrazole C3-H
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4.5-5.0 ppm (br s, 2H): NH₂
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4.0-4.2 ppm (m, 1H): Cyclohexyl C1-H (CH-N)
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3.4-3.6 ppm (m, 1H): Cyclohexyl C4-H (CH-OH)
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1.8-2.1 ppm (m, 4H): Cyclohexyl axial protons
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1.2-1.5 ppm (m, 4H): Cyclohexyl equatorial protons
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4.5-5.5 ppm (d, 1H): OH (exchangeable with D₂O)
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ:
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140-145 ppm: Pyrazole C5
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130-135 ppm: Pyrazole C3
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115-120 ppm: Pyrazole C4
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68-72 ppm: Cyclohexyl C4 (C-OH)
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55-60 ppm: Cyclohexyl C1 (C-N)
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30-35 ppm: Cyclohexyl C2, C6, C3, C5
Potential Applications in Drug Discovery
The structural features of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol make it a versatile scaffold for the synthesis of libraries of compounds for screening against various biological targets. The primary amino group can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). The hydroxyl group can also be modified or used as a hydrogen bond donor in interactions with a target protein. This building block is particularly relevant for the development of inhibitors of protein kinases, where the pyrazole core can act as a hinge-binding motif.
Conclusion
trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a valuable synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, predicted properties, and a detailed, scientifically-grounded synthetic strategy. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions. Researchers and drug development professionals can leverage this information for the efficient synthesis and application of this important heterocyclic building block in their research endeavors.
References
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Mitsunobu Reaction in Natural Product Synthesis: A review on the application of the Mitsunobu reaction, a key transformation in the proposed synthesis. [Link][1]
